molecular formula C20H20N2O2 B244378 4-isobutoxy-N-(5-quinolinyl)benzamide

4-isobutoxy-N-(5-quinolinyl)benzamide

Cat. No.: B244378
M. Wt: 320.4 g/mol
InChI Key: APGVIPXUBPXYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutoxy-N-(5-quinolinyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a quinoline moiety via an isobutoxy chain. This specific molecular architecture makes it a compound of interest in various biochemical and pharmacological research applications. As a potential kinase inhibitor or receptor modulator, it may be used in vitro to study signal transduction pathways and cellular proliferation mechanisms. The compound is provided as a high-purity solid and is intended for laboratory research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult safety data sheets and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C20H20N2O2/c1-14(2)13-24-16-10-8-15(9-11-16)20(23)22-19-7-3-6-18-17(19)5-4-12-21-18/h3-12,14H,13H2,1-2H3,(H,22,23)

InChI Key

APGVIPXUBPXYGM-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

Structure Activity Relationship Sar Studies of 4 Isobutoxy N 5 Quinolinyl Benzamide Analogs

Foundational Principles of SAR in Benzamide (B126) and Quinoline (B57606) Scaffolds

Similarly, the benzamide group is a common feature in many biologically active molecules. The amide linkage (-CONH-) is crucial for establishing interactions with biological targets, often through hydrogen bonding. The aromatic ring of the benzamide can be substituted at various positions to modulate lipophilicity, electronic properties, and steric profile, thereby fine-tuning the compound's activity and pharmacokinetic properties. The combination of these two scaffolds in a single molecule creates a framework with significant potential for interacting with biological targets in a specific and potent manner. openaccessjournals.com

Influence of the Quinoline Moiety and its Substitution Patterns on Biological Activity

The quinoline portion of 4-isobutoxy-N-(5-quinolinyl)benzamide plays a critical role in defining the molecule's biological profile. The position of the linkage to the benzamide, the substitution on the quinoline ring, and the inherent properties of the quinoline nitrogen are all significant determinants of activity.

The point of attachment between the quinoline and benzamide moieties is a critical SAR parameter. In the parent compound, the benzamide is connected via an amide linkage to the 5-position of the quinoline ring. The 5-position is a common site for substitution in the development of biologically active quinoline derivatives. mdpi.com For instance, research on quinoline-linked 1,2,4-oxadiazole (B8745197) benzamides demonstrated that introducing a quinoline scaffold at the 5-position of the oxadiazole ring led to compounds with significant fungicidal activity. mdpi.com

Table 1: Illustrative SAR Data for Quinoline-Based Fungicides

This table is based on data for benzamides substituted with quinoline-linked 1,2,4-oxadiazole, demonstrating the impact of substitution on biological activity. mdpi.comnih.gov

Compound IDBenzene Ring Substituent (R)Fungicidal Activity against S. sclerotiorum (% Inhibition at 50 mg/L)EC₅₀ (mg/L)
13f 3-CF₃77.8%6.67
13p 3,4-Cl₂86.1%5.17
Quinoxyfen (Control) -77.8%14.19

This interactive table shows that compounds with electron-withdrawing groups (like CF₃ and Cl) on the benzamide ring exhibit potent fungicidal activity, with compound 13p being superior to the control drug quinoxyfen. mdpi.comnih.gov

The nitrogen atom at position 1 of the quinoline ring is fundamental to the scaffold's chemical and pharmacological properties. As a nitrogen-containing heterocycle, quinoline is an electron-deficient aromatic system due to the electron-withdrawing resonance effect of the nitrogen atom. nih.gov This makes the quinoline ring a weak tertiary base. ijresm.comnih.gov The basicity of the quinoline nitrogen can be modulated by substituents on the ring; electron-withdrawing groups tend to decrease the pKa, while electron-donating groups increase it. nih.gov

The lone pair of electrons on the quinoline nitrogen can act as a hydrogen bond acceptor, which is a pivotal interaction for the stabilization of ligand-protein complexes. nih.gov For instance, docking studies of quinoline-based kinase inhibitors have shown that this nitrogen atom often forms a crucial hydrogen bond with amino acid residues like methionine in the kinase hinge region. nih.gov This interaction can anchor the molecule in the binding pocket, leading to potent inhibition. Therefore, the electronic nature and accessibility of the quinoline nitrogen are critical factors in the SAR of its derivatives.

Role of the Isobutoxy Substituent in Modulating the Activity of N-(5-quinolinyl)benzamide Analogs

The 4-isobutoxy group on the benzamide ring is another key modulator of the compound's biological activity. Its contribution can be understood by examining its steric and electronic effects.

The isobutoxy group (-OCH₂CH(CH₃)₂) is a branched alkoxy substituent. Compared to a linear butoxy group, the branched nature of the isobutyl moiety introduces greater steric bulk. researchgate.net This steric hindrance can influence the molecule's conformation and how it fits into a receptor's binding site. Depending on the topology of the binding pocket, this bulk can either be beneficial, by promoting a more favorable binding conformation and increasing van der Waals interactions, or detrimental, by causing steric clashes that prevent optimal binding. The introduction of branched alkoxy groups has been shown to enhance interactions with biological membranes, which could be a relevant factor for cell permeability and targeting. mdpi.com

Table 2: Impact of Alkoxy Substitution on Biological Activity (Illustrative Example)

This table is based on data for 1,2,5-oxadiazole derivatives, illustrating how different alkoxy substituents on an aromatic ring can affect antiplasmodial activity. mdpi.com

Compound IDAromatic Ring Substituent (R)PfNF54 IC₅₀ (µM)Selectivity Index (SI)
51 3-ethoxy-4-methoxyphenyl0.0341526
52 4-ethoxy-3-methoxyphenyl0.275>181
Lead (1) 3,4-dimethoxyphenyl0.011382

This interactive table demonstrates that subtle changes in the alkoxy substitution pattern on the phenyl ring can lead to significant differences in activity and selectivity, with the 3-ethoxy-4-methoxy substitution (Compound 51) providing a highly potent and selective profile. mdpi.com

Benzamide Linker Modifications and Their SAR Implications

The amide bond (-CONH-) serves as the linker connecting the 4-isobutoxybenzoyl and the 5-quinolinyl moieties. Modifications to this linker are a common strategy in medicinal chemistry to optimize drug candidates. The amide bond's relative rigidity influences the spatial orientation of the two aromatic systems. Its hydrogen bond donor (N-H) and acceptor (C=O) capabilities are critical for target recognition.

Conformational Analysis and Amide Resonance in the Benzamide Linker

The benzamide linker is a critical structural element in this compound, connecting the quinoline headgroup to the isobutoxy-substituted phenyl ring. Its conformational properties, governed by amide resonance and rotational barriers, dictate the three-dimensional orientation of these two key moieties, which is crucial for binding to target proteins.

Amide Resonance and Planarity: The amide bond (CO-NH) itself possesses a significant degree of double-bond character due to resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. youtube.comyoutube.com This resonance imparts planarity to the amide group (O=C-N-H), restricting rotation around the C-N bond. The energy barrier for this rotation is substantial, typically around 20 kcal/mol for simple amides, effectively creating two stable planar conformers (cis and trans). youtube.com For N-arylbenzamides, the trans conformation, where the bulky quinoline and phenyl groups are on opposite sides of the C-N partial double bond, is sterically favored.

The N-C(quinoline) bond.

The C(carbonyl)-C(phenyl) bond.

The resulting conformation establishes the spatial relationship between the hydrogen bond donor (N-H) and acceptor (C=O) of the amide linker and the flanking aromatic systems. This geometry is fundamental for forming specific interactions, such as hydrogen bonds, with amino acid residues in a protein's active site, as demonstrated in docking studies of various kinase inhibitors featuring benzamide linkers. nih.gov

Comparative SAR Insights from Related Quinoline-Benzamide Derivatives

Analyzing the SAR of structurally related molecules targeting different biological systems can provide valuable context for understanding this compound. By comparing how modifications to the quinoline-benzamide scaffold affect activity against various targets, we can identify common principles and unique requirements for specific biological functions.

DNA Methyltransferase Inhibitors Featuring Quinoline-Benzamide Architectures

A number of non-nucleoside DNA methyltransferase (DNMT) inhibitors are based on a quinoline-benzamide framework, with SGI-1027 being a key example. youtube.comrsc.org SGI-1027 is a para-linked quinoline-benzamide derivative that also contains a 2,4-diamino-6-methylpyrimidine moiety. rsc.org Studies on SGI-1027 and its analogs reveal important SAR insights.

Mechanism of Action: Unlike nucleoside analogs, these compounds are competitive with the DNA substrate and non-competitive with the S-adenosyl-L-methionine (AdoMet) cofactor. youtube.com Their mechanism involves interaction with the DNA, suggesting that the planar quinoline and aromatic systems are crucial for this activity. youtube.comrsc.org

Structural Modifications: Research on regioisomers of SGI-1027, where the linkages between the aromatic rings are shifted from para to meta or ortho, has shown that these modifications significantly impact activity. A meta-meta isomer (compound 1 in the linked study) was found to be a more potent and selective DNMT inhibitor than SGI-1027 itself. nih.gov Further development led to bis-quinoline regioisomers with enhanced potency against DNMT3A. nih.gov For instance, the meta-meta bis-quinoline isomer 2b was identified as a particularly potent inhibitor. nih.gov

Flexibility and Potency: Introducing flexibility into the SGI-1027 scaffold by adding a methylene (B1212753) group linker generally resulted in a significant drop in inhibitory potency against both DNMT1 and DNMT3A. nih.gov This underscores the importance of a rigid conformational arrangement for effective DNA interaction and enzyme inhibition.

These findings highlight the sensitivity of DNMT inhibition to the specific geometry and electronic nature of the quinoline-benzamide scaffold, with the relative orientation of the aromatic rings being a key determinant of potency.

Table 1: SAR of Quinoline-Based DNMT Inhibitors

CompoundStructural FeatureRelative Potency/ActivityReference
SGI-1027para-para linked quinoline-benzamideReference compound, IC50 ~10 µM for DNMT1 youtube.com
Analog 1 (MC3343)meta-meta isomer of SGI-1027More potent and selective than SGI-1027 nih.gov
Analog 2bmeta-meta bis-quinoline isomerMost potent against hDNMT3A (EC50 = 0.8 µM) nih.gov
Flexible AnalogsMethylene linker introducedSignificant drop in potency nih.gov

Structure-Activity Relationships of Histone Deacetylase (HDAC) Inhibitors with Benzamide Moieties

Benzamides are a well-established class of HDAC inhibitors. mdpi.com The general pharmacophore for these inhibitors consists of three parts: a "cap" group that interacts with the surface of the enzyme's active site tunnel, a linker (often the benzamide itself), and a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion. nih.gov

Zinc-Binding Group (ZBG): For benzamide-based HDAC inhibitors like Entinostat (MS-275), the key ZBG is an ortho-amino group on the aniline (B41778) portion of the benzanilide (B160483) structure. nih.govmdpi.com Removal of this 2'-amino group leads to a complete loss of inhibitory activity, highlighting its essential role in coordinating with the zinc ion. mdpi.com

Cap Group: The "cap" group, which corresponds to the substituted quinoline part in a hypothetical quinoline-benzamide HDAC inhibitor, plays a crucial role in determining potency and isoform selectivity. Studies on quinazoline-containing benzamides showed that modifications to this large aromatic system could significantly enhance HDAC1 inhibitory activity over other isoforms. nsf.govnih.gov

Linker Modifications: The length and nature of the linker connecting the cap and ZBG are critical. In a series of dual-action quinolone-HDAC inhibitors, a linker length of six carbons between the quinolone and the HDAC-binding moiety was found to be optimal for activity. dergipark.org.tr Furthermore, an amide connecting group was much more potent than an ester group in the same position. dergipark.org.tr

The SAR for benzamide HDAC inhibitors emphasizes the modular nature of these molecules, where the quinoline moiety would serve as a large cap group, the benzamide would function as a rigid linker, and a properly positioned ZBG on the terminal ring would be absolutely required for activity. nih.gov

Dopamine (B1211576) D3/D2 Receptor Ligands Incorporating Quinoline and Carboxamide Scaffolds

The development of selective dopamine D3 receptor (D3R) antagonists is challenging due to the high structural homology with the D2 receptor. libretexts.orgnih.gov Nevertheless, the quinoline scaffold has been identified as a promising framework for achieving D3R selectivity. mdpi.com

Quinoline as a Scaffold: The quinoline system has been shown to be a good scaffold for developing D3R antagonists with selectivity over D2R. mdpi.com

Carboxamide Moiety: In series of piperazine-based compounds, the nature of the carboxamide "tail group" is a major determinant of D3R versus D2R selectivity. libretexts.orgnih.gov While aryl carboxamides often show high affinity for D3R, their selectivity over D2R can be modest. nih.gov

Influence of the Tail Group: Replacing an aromatic carboxamide tail with a cyclohexanecarboxamide (B73365) led to a dramatic increase in D3R selectivity (>150-fold). libretexts.orgnih.gov This suggests that D3R has a distinct secondary binding pocket that can be exploited by non-aromatic groups, while the D2R pocket may be less accommodating. mdpi.com This highlights that while the core quinoline-benzamide structure might confer D3R affinity, modifications distal to the quinoline ring are critical for achieving high selectivity.

For this class of compounds, the quinoline and benzamide portions would contribute to binding at the orthosteric site, while achieving selectivity would depend heavily on the nature of the groups attached to the carboxamide, demonstrating a different set of SAR priorities compared to enzyme inhibitors. mdpi.com

TRPM8 Antagonists Derived from Tryptophan-Based Carboxamide Structures

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a sensor for cold temperatures and a target for treating pain. acs.org Many TRPM8 antagonists feature a carboxamide or a related functional group. While the prompt specifies tryptophan-based structures, the broader class of carboxamide antagonists provides relevant SAR insights.

Core Scaffold: Tryptophan-based carboxamides have emerged as potent TRPM8 antagonists. researchgate.net The indole (B1671886) ring of tryptophan serves as a key hydrophobic feature.

Hydrophobic and Amide Moieties: SAR studies on various TRPM8 antagonists, including biphenyl (B1667301) amides and quinoline-based compounds, consistently show the importance of large hydrophobic groups and an amide/urea linker. youtube.com The carboxamide group is a common feature that participates in key hydrogen bonding interactions within the receptor binding site.

Conformational Restriction: In tryptophan-derived antagonists, conformational restriction of the scaffold, for example by creating tetrahydro-β-carboline derivatives, can lead to highly potent and selective molecules. researchgate.net One such compound, 31a , demonstrated an IC₅₀ of 4.10 nM. researchgate.net This indicates that pre-organizing the molecule into its bioactive conformation enhances affinity.

In a comparative sense, if a quinoline-benzamide scaffold were to target TRPM8, the quinoline and isobutoxy-phenyl groups would serve as the requisite bulky hydrophobic moieties, while the central benzamide would act as the hydrogen-bonding linker. The SAR from known antagonists suggests that the specific shape and conformational rigidity of this scaffold would be paramount for potent activity. youtube.comresearchgate.net

Table 2: Activity of Selected TRPM8 Antagonists

Compound TypeExample CompoundKey Structural FeatureReported Potency (IC₅₀)Reference
Tryptophan-basedCompound 4N,N'-dibenzyl tryptophan0.2 nM researchgate.net
Tetrahydro-β-carbolineCompound 31aConformationally restricted tryptophan analog4.10 nM researchgate.net
Phenylalanine-derivedCompound 16β-lactam diastereomer50 nM rsc.org
Biphenyl AmideCompound 14Spiro[4.5]decan-8-yl analogue2.4 nM youtube.com

Wnt Signaling Pathway Inhibitors (e.g., IWR-1 Related Benzamides)

The Wnt signaling pathway is crucial in development and disease, and several small molecule inhibitors have been identified. Of particular relevance is the inhibitor IWR-1 (Inhibitor of Wnt Response-1), which is a p-imidobenzamidoquinoline. Its structure is highly analogous to this compound.

Mechanism of Action: IWR-1 inhibits the Wnt pathway by binding to and stabilizing Axin, a key component of the β-catenin destruction complex. This is distinct from other inhibitors like XAV939, which directly target the tankyrase enzymes (TNKS1/2) that are responsible for Axin degradation.

Potency and Diastereomers: IWR-1 is a potent inhibitor, suppressing Wnt-stimulated transcription with an IC₅₀ of 180 nM. It also inhibits the auto-PARsylation of TNKS1 and TNKS2 with IC₅₀ values of 131 nM and 56 nM, respectively. SAR studies have shown that the stereochemistry is critical; the endo-diastereomer of IWR-1 is active, while the exo form has significantly reduced activity. This points to a highly specific binding interaction with Axin.

Structural Analogy: The IWR-1 scaffold consists of a quinoline ring linked to a substituted benzamide, making it an excellent comparative model. The SAR demonstrates that the precise three-dimensional shape, dictated by the stereochemistry of the non-aromatic portion, is the most critical factor for its biological activity. This suggests that for a molecule like this compound, subtle conformational preferences could switch on or off its potential activity as a Wnt pathway inhibitor.

Table 3: Inhibitory Activity of IWR-1-endo

Target/AssayReported IC₅₀Reference
Wnt-stimulated Transcription (L-Wnt-STF reporter)180 nM
TNKS1 (auto-PARsylation)131 nM
TNKS2 (auto-PARsylation)56 nM
PARP1 / PARP2>18.75 µM

Molecular Target Identification and Mechanistic Elucidation

Investigations into the Potential Molecular Targets of 4-isobutoxy-N-(5-quinolinyl)benzamide Analogs

The benzamide (B126) and quinoline (B57606) scaffolds are present in numerous biologically active compounds, prompting researchers to explore the molecular targets of analogs of this compound. These investigations have spanned enzymes, receptors, and protein-protein interactions.

Kinases: Benzamide derivatives have been investigated as inhibitors of various kinases, which are key regulators of cellular processes. For instance, a number of new compounds containing the 4-(aminomethyl)benzamide (B1271630) fragment have been designed and synthesized as potential anticancer agents, showing inhibitory activity against several receptor tyrosine kinases. nih.gov Some benzamide tyrosine kinase inhibitors are commercially available for research purposes, targeting enzymes like Spleen Tyrosine Kinase (Syk), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR). sigmaaldrich.com The discovery of pazopanib, a potent VEGFR inhibitor with a benzenesulfonamide (B165840) component, further highlights the potential of related structures in kinase inhibition. nih.gov

DNA Methyltransferases (DNMTs): DNA methyltransferases are crucial enzymes in epigenetic regulation, and their inhibition is a therapeutic strategy in cancer. bindingdb.org While direct studies on this compound are not prominent, the broader class of small molecules is being explored for DNMT inhibition. bindingdb.org

Glycosidases: α-Glucosidase inhibitors are important for managing diabetes by controlling blood glucose levels. nih.gov Research into novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comacs.orgthiazin-2-yl)-N-arylacetamides has identified potent α-glucosidase inhibitors. nih.gov Although structurally distinct, this demonstrates the potential of related amide-containing compounds to interact with glycosidases. The following table shows the in vitro α-glucosidase inhibition data for some of these compounds. nih.gov

CompoundIC50 (μM)
11c 30.65
12a 18.25
12d 20.76
12e 35.14
12g 24.24
Acarbose (Standard) 58.8

Dopamine (B1211576) Receptors: Due to the presence of the benzamide moiety, a common feature in many dopamine receptor ligands, analogs of this compound have been evaluated for their affinity to these receptors. nih.gov A study on a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines revealed that the incorporation of a 4-quinolinyl ring generally led to compounds with lower affinities at both D3 and D2 dopamine receptors compared to other heterocyclic functionalities. acs.org The unsubstituted 4-quinolinyl analog in that series displayed only moderate affinity. acs.org This suggests that the specific substitution pattern is critical for high-affinity binding. The table below presents the binding affinities of some quinolinyl and related analogs at dopamine D2 and D3 receptors. acs.org

CompoundD3 Ki (nM)D2 Ki (nM)D3/D2 Selectivity
Unsubstituted 4-quinolinyl analog (12) 18 ± 2260 ± 4014
7-Chloro-4-quinolinyl analog (15) 21 ± 1480 ± 2023
2-Trifluoromethyl-4-quinolinyl analog (13) 280 ± 20>10,000>36
7-Trifluoromethyl-4-quinolinyl analog (14) 110 ± 101,800 ± 20016

TRPM8: The transient receptor potential melastatin 8 (TRPM8) channel is a sensor for cold temperatures and a target for treating pain and other conditions. mdpi.comnih.gov While a broad range of compounds can modulate TRPM8, specific data for this compound is not readily available. mdpi.comnih.gov However, the field has seen the development of various synthetic antagonists, including 2-(phenylthiazolyl)benzamide derivatives. nih.gov This indicates that benzamide-containing structures have the potential to interact with this ion channel.

The c-Myc (Myc) oncoprotein is a transcription factor that plays a crucial role in cell proliferation and is often deregulated in cancer. It functions by forming a heterodimer with Max, which then binds to DNA. Disrupting the Myc-Max interaction or the binding of the complex to DNA is a potential therapeutic strategy. nih.govnih.gov While there is no direct evidence of this compound modulating this interaction, research into small molecules that can interfere with Myc's function is an active area. nih.govnih.gov

Preclinical Research and in Vitro/ex Vivo Pharmacological Profiling

Cellular Assay Systems for Efficacy and Potency Assessment of 4-isobutoxy-N-(5-quinolinyl)benzamide Analogs

Cellular assay systems are fundamental tools for evaluating the biological effects of chemical compounds. These assays provide insights into how a compound interacts with cellular targets and pathways in a controlled environment.

Cell-Based Reporter Gene Assays for Target Engagement

Cell-based reporter gene assays are a versatile and widely used method in drug discovery to study gene expression and signal transduction pathways. lubio.chnih.govyoutube.comyoutube.com These assays involve the use of a reporter gene, such as luciferase or β-galactosidase, which is linked to a specific regulatory DNA sequence (promoter) that is responsive to a particular signaling pathway. nih.govyoutube.com When a compound of interest, such as this compound, modulates this pathway, the expression of the reporter gene is altered, leading to a measurable change in the reporter protein's activity (e.g., light emission for luciferase). youtube.comyoutube.com

This technique allows for the high-throughput screening of compound libraries to identify molecules that activate or inhibit a specific cellular pathway. lubio.ch For instance, if this compound were hypothesized to target a specific nuclear receptor or transcription factor, a reporter gene assay could be designed where the reporter gene is under the control of a response element for that target. A change in the reporter signal upon treatment with the compound would indicate target engagement. The quantitative nature of this assay allows for the determination of compound potency (e.g., EC50 or IC50 values). lubio.ch

Table 1: Illustrative Data from a Hypothetical Reporter Gene Assay for this compound

Concentration (µM)Luciferase Activity (Relative Light Units)Pathway Inhibition (%)
0.0198,5001.5
0.185,00015.0
155,00045.0
1015,00085.0
1005,00095.0

Enzyme Activity Assays in Cellular Lysates or Recombinant Systems

Enzyme activity assays are crucial for determining if a compound directly interacts with and modulates the activity of a specific enzyme. mdpi.commdpi.com These assays can be performed using purified recombinant enzymes or in more complex mixtures like cellular lysates. nih.gov For a compound like this compound, if its molecular target is predicted to be an enzyme (e.g., a kinase, phosphatase, or metabolic enzyme), a direct enzymatic assay would be the primary method for confirming this interaction. mdpi.comnih.gov

The assay typically involves incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation or substrate consumption is then measured, often using colorimetric, fluorometric, or radioisotopic methods. mdpi.com A reduction or increase in enzyme activity in the presence of the compound indicates inhibition or activation, respectively. Such assays are instrumental in determining the compound's inhibitory potency (IC50) and can provide insights into the mechanism of inhibition (e.g., competitive, non-competitive). mdpi.com For example, studies on other benzamide (B126) derivatives have successfully used in vitro enzyme assays to determine their inhibitory concentrations against enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com

Table 2: Illustrative Enzyme Inhibition Data for a this compound Analog

Compound Concentration (nM)Enzyme Activity (U/mL)Percent Inhibition
10.484
100.4216
500.2550
1000.1570
5000.0590

Calcium Imaging and Electrophysiology for Ion Channel Modulation

Ion channels are critical for cellular communication and are important drug targets. nih.govgoogle.comnumberanalytics.com Techniques like calcium imaging and electrophysiology are used to assess the effect of compounds on ion channel function. nih.govnih.gov Quinoline (B57606) derivatives have been noted for their potential to modulate ion channels. nih.govgoogle.com

Calcium imaging allows for the visualization of changes in intracellular calcium concentrations, which are often a downstream consequence of ion channel activity. While no specific studies on this compound are available, this technique could be employed to screen for its effects on calcium-permeable channels or voltage-gated calcium channels.

Electrophysiological techniques, such as patch-clamp, provide a direct measure of ion channel activity by recording the ionic currents flowing through them. nih.gov This method offers high temporal and voltage resolution, allowing for detailed characterization of how a compound modulates channel gating (opening and closing) and permeation. A patent for novel quinoline derivatives suggests their potential as potassium ion channel openers, highlighting the relevance of this class of compounds in ion channel modulation. google.com Should this compound be investigated for ion channel activity, electrophysiological studies would be essential to determine its specific effects on channel conductance, kinetics, and voltage-dependence. numberanalytics.comnih.gov

Evaluation of Biological Activity on Diverse Cellular Models

To understand the potential therapeutic applications of a compound, its activity is evaluated in various cellular models that represent different physiological or pathological states.

Anti-Adipogenic Studies in Preadipocyte Cell Lines (e.g., 3T3-L1 cells)

Adipogenesis is the process of preadipocyte differentiation into mature adipocytes, and its inhibition is a target for anti-obesity therapies. The 3T3-L1 cell line is a well-established in vitro model for studying adipogenesis. nih.govnih.govmdpi.com While there is no direct research on the anti-adipogenic effects of this compound, a study on a different benzamide derivative, 3,5-dimethoxy-(4-methoxyphenyl)benzamide (DMPB), demonstrated the potential of this chemical class to inhibit adipogenesis. nih.gov

In that study, DMPB was shown to effectively suppress the hormone-induced differentiation of 3T3-L1 cells. nih.gov This was evidenced by a reduction in lipid accumulation, as well as decreased protein expression of key adipogenic markers like fatty acid synthase and acetyl-CoA carboxylase. nih.gov Furthermore, DMPB was found to decrease the transcriptional activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a master regulator of adipogenesis. nih.gov These findings suggest that other benzamide derivatives, potentially including this compound, could be investigated for similar anti-adipogenic properties using the 3T3-L1 cell model.

Table 3: Anti-Adipogenic Activity of a Benzamide Analog in 3T3-L1 Cells

TreatmentLipid Accumulation (OD at 510 nm)PPAR-γ Activity (Relative Luciferase Units)
Control (differentiated)1.25 ± 0.08100 ± 5.2
Benzamide Analog (10 µM)0.75 ± 0.0562 ± 4.1
Benzamide Analog (50 µM)0.42 ± 0.0335 ± 3.5

Data is illustrative and based on findings for related benzamide compounds.

In Vitro Fungicidal Activity Assessment

The emergence of drug-resistant fungal infections necessitates the discovery of novel antifungal agents. nih.gov Quinoline and benzamide scaffolds are known to be present in compounds with antimicrobial properties. nih.govnih.govnanobioletters.com Research into benzamides substituted with a quinoline-linked 1,2,4-oxadiazole (B8745197) has shown promising fungicidal activities. nih.gov These compounds can be considered structural analogs of this compound.

In one study, a series of these quinoline-linked benzamides were evaluated for their inhibitory activity against a panel of ten plant-pathogenic fungi. nih.gov Several of these compounds exhibited significant fungicidal effects. For instance, at a concentration of 50 mg/L, some derivatives showed inhibitory activity against Sclerotinia sclerotiorum that was superior to the commercial fungicide quinoxyfen. nih.gov The half-maximal effective concentration (EC50) values for the most potent compounds against Sclerotinia sclerotiorum were in the low mg/L range. nih.gov Another study on novel benzamide derivatives containing a triazole moiety also reported potent antifungal activities against various phytopathogenic fungi. These findings underscore the potential of the quinolinylbenzamide scaffold as a source of new antifungal agents.

Table 4: In Vitro Fungicidal Activity of Quinolinylbenzamide Analogs

CompoundFungusInhibition at 50 mg/L (%)EC50 (mg/L)
Analog ASclerotinia sclerotiorum86.15.17
Analog BSclerotinia sclerotiorum77.86.67
Quinoxyfen (Control)Sclerotinia sclerotiorum77.814.19
Analog CPyricularia oryzae1005.49
Bixafen (Control)Pyricularia oryzae1009.15

Data is based on published results for quinoline-linked benzamide analogs. nih.gov

Broader Antimicrobial Activity Investigations

No research data on the broader antimicrobial or antifungal activity of this compound was found in the provided search results. Studies on other benzamide derivatives show that this class of compounds can possess potent antibacterial properties, often by targeting the essential bacterial cell division protein FtsZ. nih.govmdpi.commdpi.com Research into related molecules has explored activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govnih.govuniversiteitleiden.nl For example, certain benzodioxane–benzamides have shown bactericidal effects against pathogens like Streptococcus pneumoniae and Staphylococcus aureus. mdpi.commdpi.com Similarly, various synthetic compounds containing quinoline or benzamide structures have been investigated for antifungal properties against a range of fungal pathogens. researchgate.netnih.govfrontiersin.org However, specific studies detailing the antimicrobial spectrum for this compound are not available in the search results.

Antiproliferative Activity in Monolayer and Multicellular Spheroid Cancer Models

Specific data regarding the antiproliferative effects of this compound on either monolayer (2D) or multicellular spheroid (3D) cancer models are absent from the provided search results.

In cancer research, compounds are typically first screened for cytotoxicity against various cancer cell lines grown in a flat layer (monolayer). nih.govnih.gov Compounds showing promise may then be tested in 3D multicellular tumor spheroid models, which more closely mimic the environment of an actual tumor, including gradients in nutrients and oxygen. nih.govmdpi.com These spheroid models are considered a better predictor of a drug's potential efficacy in vivo. mdpi.com Research on other novel quinoline and benzamide derivatives has demonstrated this tiered approach, evaluating their ability to inhibit cancer cell proliferation and induce apoptosis. nih.govnih.govnih.govui.ac.id For instance, studies on unsymmetrical bisacridines and other compounds have documented the differential effects on cell viability and growth when comparing 2D and 3D culture systems. nih.govmdpi.com

Below is an illustrative table showing the type of data typically generated in such antiproliferative studies for other compounds, as specific data for this compound is unavailable.

Illustrative Data Table: Antiproliferative Activity of a Hypothetical Compound This table is for illustrative purposes only and does not represent actual data for this compound.

Cancer Cell LineCulture ModelIC₅₀ Value (µM)Reference CompoundIC₅₀ Value (µM)
HCT-116 (Colon)Monolayer (2D)Data not availableDoxorubicinData not available
HCT-116 (Colon)Spheroid (3D)Data not availableDoxorubicinData not available
A549 (Lung)Monolayer (2D)Data not availableCisplatinData not available
A549 (Lung)Spheroid (3D)Data not availableCisplatinData not available
MCF-7 (Breast)Monolayer (2D)Data not availableDoxorubicinData not available

Ex Vivo Studies Utilizing Primary Cells or Tissue Preparations

There were no ex vivo studies utilizing primary cells or tissue preparations for the compound this compound found in the search results. This type of research involves testing a compound on functional tissues isolated from an organism, such as smooth muscle strips, to observe a physiological response like relaxation or contraction. mdpi.com For example, studies on certain isoquinoline (B145761) precursors have used isolated rat stomach tissues to assess smooth muscle relaxant activity. mdpi.com Such experiments provide valuable insights into a compound's potential pharmacological effects before moving to whole-organism (in vivo) studies.

Computational Chemistry and Molecular Modeling of 4 Isobutoxy N 5 Quinolinyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict geometry, electronic distribution, and reactivity parameters.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO/LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical, as the energy gap between them helps determine the molecule's chemical reactivity, kinetic stability, and electronic properties. A small HOMO-LUMO gap often suggests high polarizability and chemical reactivity.

Despite the utility of this analysis, no published studies were found that specifically report the HOMO-LUMO energy values, orbital distributions, or related electronic parameters calculated for 4-isobutoxy-N-(5-quinolinyl)benzamide.

Conformational Landscape and Energy Profile Analysis

Understanding the conformational landscape of a molecule is essential, as its three-dimensional shape dictates how it interacts with other molecules, including biological receptors. Conformational analysis involves identifying stable conformers (low-energy states) and the energy barriers between them. Such studies can be performed using quantum chemical methods or molecular mechanics.

A search of scientific literature did not yield any studies on the conformational preferences, rotational barriers, or potential energy surface of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. In drug design, MD simulations are used to study the stability of a ligand-protein complex, revealing how the ligand's binding pose changes and how it interacts with the target protein in a simulated physiological environment.

There are no available MD simulation studies detailing the interaction of this compound with any specific biological target.

Molecular Docking Studies for Ligand Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

Identification of Key Binding Site Residues and Intermolecular Interactions

A crucial output of molecular docking is the identification of key amino acid residues in the protein's active site that form interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. This information is vital for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

No molecular docking studies have been published that describe the binding mode of this compound within a specific protein target or identify key interacting residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the 3D properties of molecules with their activity.

The development of a QSAR model requires a dataset of structurally related compounds with measured biological activities. No QSAR studies involving this compound as part of a compound series were found in the reviewed literature.

While the computational and molecular modeling techniques outlined are powerful tools for chemical and biological research, there is currently no specific, publicly accessible scientific literature that applies these methods to This compound . Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for this particular compound. Future computational research would be necessary to characterize its electronic properties, conformational behavior, and potential interactions with biological targets.

Development of Predictive Models for Biological Activity and Potency

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a data-driven process. It requires a dataset of compounds with known biological activities to derive a mathematical relationship between chemical structure and activity. Machine learning algorithms are often employed to build these models, which can then predict the activity of new, untested compounds. nih.gov

For a compound like this compound, this process would involve synthesizing and testing a series of analogs to generate the necessary activity data. These data would then be used to train a model. As no such dataset for this compound has been published, no specific predictive models for its biological activity and potency have been developed.

Illustrative Data Table for Predictive Model Development (Hypothetical)

The table below is a hypothetical representation of the kind of data that would be necessary to build a predictive model for a series of analogs. The values are purely for illustrative purposes.

Compound IDModification on Benzamide (B126) RingModification on Quinoline (B57606) RingExperimental IC₅₀ (µM)Predicted IC₅₀ (µM)
Analog-14-isobutoxyUnsubstituted5.25.5
Analog-24-propoxyUnsubstituted7.87.2
Analog-34-isobutoxy7-chloro2.12.5
Analog-44-isobutoxy6-methoxy9.59.1

De Novo Design and Virtual Screening Methodologies for Novel Analogs

De novo design and virtual screening are computational techniques used to identify novel molecules with the potential to bind to a specific biological target. nih.govnih.gov Virtual screening involves docking large libraries of existing compounds into the binding site of a target protein to identify potential hits. nih.gov De novo design, on the other hand, involves building new molecules from scratch within the constraints of the binding pocket. nih.gov

The application of these methodologies to discover novel analogs of this compound would first require the identification and characterization of its biological target. Without a known target, these powerful design and screening techniques cannot be effectively applied. While these methods have been used for other quinoline-containing compounds, the absence of a defined biological context for this compound means that no specific de novo design or virtual screening studies have been conducted. nih.gov

Illustrative Data Table for Virtual Screening Hits (Hypothetical)

This table illustrates the kind of output one might expect from a virtual screening campaign to find analogs of a lead compound. The docking scores and predicted affinities are hypothetical.

Hit Compound IDChemical ScaffoldDocking ScorePredicted Affinity (Kᵢ)
VS-Hit-001Naphthyridine-benzamide-9.5250 nM
VS-Hit-002Quinazoline-benzamide-9.2400 nM
VS-Hit-003Isoquinoline-benzamide-8.9750 nM
VS-Hit-004Pyridopyrimidine-benzamide-8.7900 nM

Future Directions and Research Frontiers for N 5 Quinolinyl Benzamide Derivatives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern medicinal chemistry. For N-(5-quinolinyl)benzamide derivatives, future research will likely focus on the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technology has the potential to significantly reduce reaction times and improve yields for the amide bond formation between the quinoline (B57606) and benzoyl moieties.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ethanol, or supercritical fluids will be a critical step. Research into solvent-free reaction conditions is also a promising avenue.

Catalysis: The development of novel and reusable catalysts can enhance the efficiency and sustainability of the synthesis. This includes exploring biocatalysis and heterogeneous catalysis to streamline the synthetic process.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without the need for intermediate purification steps can significantly improve efficiency and reduce waste.

A comparative look at traditional versus potential green synthetic approaches is presented in the table below.

Parameter Traditional Synthesis Potential Green Synthesis
Solvents Often uses hazardous organic solvents.Employs water, bio-based solvents, or solvent-free conditions. nih.gov
Energy Typically requires prolonged heating.Utilizes energy-efficient methods like microwave irradiation. nih.gov
Catalysts May use stoichiometric and toxic reagents.Focuses on recyclable and non-toxic catalysts.
Waste Generates significant chemical waste.Aims for higher atom economy and waste prevention. researchgate.net
Efficiency Often involves multiple, separate steps.Explores one-pot reactions to improve efficiency.

Advanced SAR Elucidation Through Combinatorial Chemistry and High-Throughput Screening Approaches

A thorough understanding of the structure-activity relationship (SAR) is crucial for optimizing the therapeutic properties of N-(5-quinolinyl)benzamide derivatives. Future efforts will leverage high-throughput methodologies to rapidly synthesize and screen large libraries of compounds, thereby accelerating the identification of lead candidates with improved potency and selectivity.

Combinatorial Chemistry: The synthesis of large, focused libraries of N-(5-quinolinyl)benzamide derivatives with diverse substitutions on both the quinoline and benzamide (B126) rings will be instrumental. This approach allows for a systematic exploration of the chemical space around the core scaffold.

High-Throughput Screening (HTS): HTS platforms enable the rapid biological evaluation of these compound libraries against a variety of targets. This will facilitate the identification of "hits" and provide a wealth of data for building robust SAR models.

A study on N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide derivatives as potential anti-breast cancer agents serves as a pertinent example. In this research, a series of derivatives were synthesized and screened, leading to the identification of a compound with promising activity. nih.gov Future studies can expand on this by creating larger and more diverse libraries to further refine the SAR.

Approach Description Benefit for N-(5-quinolinyl)benzamide Derivatives
Combinatorial Chemistry Automated synthesis of a large number of different but structurally related molecules.Rapid generation of diverse libraries to explore a wide range of substituents and their effects on activity.
High-Throughput Screening (HTS) Rapid, automated testing of large numbers of compounds for a specific biological activity. researchgate.netmdpi.comnih.govEfficiently identifies active compounds from large libraries, providing extensive data for SAR analysis.

Identification and Validation of Novel Molecular Targets Beyond Known Classes

While N-(5-quinolinyl)benzamide derivatives have been investigated for their effects on known targets, a significant frontier of research lies in the identification and validation of novel molecular targets. This will broaden the therapeutic applications of this compound class.

Recent research has already pointed towards several exciting possibilities:

Human Vanilloid Receptor 1 (TRPV1): A high-throughput screening campaign identified N-quinolin-3-yl-benzamides as potent antagonists of the human TRPV1 receptor, suggesting potential applications in pain management. mdpi.com

Elastase: A novel quinoline-based iminothiazoline derivative of benzamide has been identified as a potent inhibitor of elastase, indicating potential for treating inflammatory diseases. nih.gov

Viral Targets: Derivatives of quinolinyl-benzamide have shown inhibitory activity against viral proteins, such as the SARS-CoV-2 nsp13 helicase and the influenza A virus RNA polymerase, highlighting their potential as antiviral agents. researchgate.netresearchgate.net

Anticancer Targets: Beyond general cytotoxicity, specific molecular targets in cancer are being elucidated. Quinoline and quinolone carboxamides have been shown to act as inhibitors of topoisomerase and protein kinases. researchgate.net

The table below summarizes some of the novel molecular targets identified for related quinolinyl-benzamide scaffolds.

Molecular Target Potential Therapeutic Area Reference
Human Vanilloid Receptor 1 (TRPV1)Pain mdpi.com
ElastaseInflammatory Diseases nih.gov
SARS-CoV-2 nsp13 HelicaseCOVID-19 researchgate.net
Influenza Virus RNA PolymeraseInfluenza researchgate.net
Topoisomerase, Protein KinasesCancer researchgate.net

Development and Application of Advanced In Vitro Complex Biological Models (e.g., Organoids, Microphysiological Systems)

To bridge the gap between traditional 2D cell cultures and in vivo animal models, the use of advanced in vitro models such as organoids and microphysiological systems (MPS), also known as organs-on-a-chip, will be crucial in the future development of N-(5-quinolinyl)benzamide derivatives. researchgate.netnih.govmdpi.com These models offer a more physiologically relevant environment for assessing the efficacy and toxicity of drug candidates. researchgate.netresearchgate.netnih.govnih.gov

Organoids: These are self-organizing 3D cell cultures derived from stem cells or primary tissues that mimic the architecture and function of an organ. researchgate.netresearchgate.net Tumor organoids, for example, can be used to test the efficacy of novel anticancer N-(5-quinolinyl)benzamide derivatives in a patient-specific manner.

Microphysiological Systems (MPS): These are microfluidic devices that contain living cells in a continuously perfused environment, simulating the physiological conditions of tissues and organs. nih.govmdpi.comarxiv.orgmdpi.com MPS can be used to model drug metabolism, efficacy, and toxicity in a more human-relevant context, potentially reducing the reliance on animal testing. researchgate.netnih.gov

The application of these models will provide more predictive data on the effects of N-(5-quinolinyl)benzamide derivatives before they enter clinical trials.

Model Description Potential Application for N-(5-quinolinyl)benzamide Derivatives
Organoids 3D cell cultures that mimic the structure and function of an organ. researchgate.netresearchgate.netTesting the efficacy of anticancer derivatives on patient-derived tumor organoids.
Microphysiological Systems (MPS) Microfluidic devices that simulate the physiological environment of tissues and organs. nih.govmdpi.comarxiv.orgmdpi.comEvaluating the metabolism, efficacy, and toxicity of derivatives in a human-relevant system. researchgate.netnih.gov

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Rational Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. nih.govmdpi.com For N-(5-quinolinyl)benzamide derivatives, these computational tools can be employed to accelerate the design-synthesize-test cycle.

Rational Compound Design: AI and ML algorithms can be used to analyze existing SAR data and generate novel molecular structures with a higher probability of being active and having desirable drug-like properties. nih.gov This can help to prioritize which compounds to synthesize, saving time and resources.

Activity Prediction: Machine learning models can be trained on experimental data to predict the biological activity of virtual compounds. researchgate.netnih.govnih.govarxiv.org This allows for the in silico screening of vast virtual libraries to identify promising candidates for synthesis and testing. For instance, a deep learning approach has been successfully used to predict the activity of aminoquinoline drugs. nih.gov

QSAR Modeling: Quantitative structure-activity relationship (QSAR) models, often developed using machine learning techniques, can provide insights into the key molecular features that govern the biological activity of N-(5-quinolinyl)benzamide derivatives. nih.gov

The synergy between computational modeling and experimental validation will be key to unlocking the full potential of this compound class.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.